molecular formula C8H17IN4S B7786002 {[(E)-{[(E)-[(dimethylamino)methylidene]amino](methylsulfanyl)methylidene}amino]methylidene}dimethylazanium iodide

{[(E)-{[(E)-[(dimethylamino)methylidene]amino](methylsulfanyl)methylidene}amino]methylidene}dimethylazanium iodide

Cat. No.: B7786002
M. Wt: 328.22 g/mol
InChI Key: BYYATRTUSNGUBH-UHFFFAOYSA-M
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Description

{[(E)-{[(E)-[(dimethylamino)methylidene]amino](methylsulfanyl)methylidene}amino]methylidene}dimethylazanium iodide: is a complex organic compound characterized by its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(E)-{[(E)-[(dimethylamino)methylidene]amino](methylsulfanyl)methylidene}amino]methylidene}dimethylazanium iodide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the reaction of dimethylamine with formaldehyde to form a dimethylaminomethylidene intermediate. This intermediate is then reacted with a sulfur-containing compound to introduce the methylsulfanylmethylidene group. The final step involves the reaction with an iodide source to form the iodide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Reduction : Reduction reactions can convert the compound into its corresponding amine or thiol derivatives. Substitution : The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Azides, cyanides, and other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for the synthesis of other organic compounds.

Biology

In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of antimicrobial or anticancer agents.

Industry

In industrial applications, the compound is used in the production of specialty chemicals. Its unique properties make it suitable for use in various industrial processes, including the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {[(E)-{[(E)-[(dimethylamino)methylidene]amino](methylsulfanyl)methylidene}amino]methylidene}dimethylazanium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of cell death in target cells.

Comparison with Similar Compounds

Similar Compounds

  • **[(Dimethylaminomethylideneamino)-methylsulfanylmethylidene]amino]methylidene-dimethylazanium;chloride
  • **[(Dimethylaminomethylideneamino)-methylsulfanylmethylidene]amino]methylidene-dimethylazanium;bromide
  • **[(Dimethylaminomethylideneamino)-methylsulfanylmethylidene]amino]methylidene-dimethylazanium;fluoride

Uniqueness

The iodide variant of this compound is unique due to the presence of the iodide ion, which can influence its reactivity and interactions with other molecules. The iodide ion can participate in specific reactions that other halides may not, making this compound particularly valuable in certain applications.

Properties

IUPAC Name

[[(dimethylaminomethylideneamino)-methylsulfanylmethylidene]amino]methylidene-dimethylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N4S.HI/c1-11(2)6-9-8(13-5)10-7-12(3)4;/h6-7H,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYATRTUSNGUBH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=NC=[N+](C)C)SC.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17IN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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